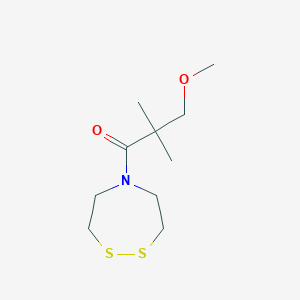
2-Methoxy-1-(pyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-1-(pyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1248668-72-5 . It has a molecular weight of 151.16 and its IUPAC name is 2-methoxy-1-(3-pyridinyl)ethanone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3 . This indicates that the compound has a molecular structure consisting of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s storage temperature is at room temperature .Applications De Recherche Scientifique
Chemical Properties and Synthesis Applications
One major area of interest is the variability in the chemistry of pyridine derivatives, which includes compounds like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one. The review by Boča, Jameson, and Linert (2011) highlights the fascinating variability in the chemistry and properties of pyridine derivatives, emphasizing their complexation behaviors and potential in creating novel compounds with significant spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). This underscores the compound's versatility in research for developing materials with specific desired properties.
The synthesis and functionalization of pyridines, including derivatives of this compound, are critical for the development of various pharmaceuticals, agrochemicals, and dyes. Mishra, Nair, and Baire (2022) discuss recent approaches for synthesizing pyridines and quinolines using propargylic alcohols, demonstrating the compound's significance as a building block in organic synthesis (Mishra, Nair, & Baire, 2022).
Environmental and Catalytic Applications
The atmospheric reactivity of methoxyphenols, which include methoxy pyridine derivatives, has been extensively reviewed by Liu, Chen, and Chen (2022), focusing on their transformation and impact in the environment. This research is pivotal for understanding the fate of such compounds in atmospheric chemistry and their potential roles in biomass burning and secondary organic aerosol (SOA) formation (Liu, Chen, & Chen, 2022).
In the field of catalysis, the review on methanol reforming processes by Yong, Ooi, Chai, and Wu (2013) elucidates the utilization of Cu-based catalysts, including those modified by pyridine derivatives, highlighting their effectiveness in hydrogen production. This research demonstrates the compound's relevance in enhancing the efficiency and selectivity of catalytic reactions, particularly in sustainable energy applications (Yong, Ooi, Chai, & Wu, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for “2-Methoxy-1-(pyridin-3-yl)ethan-1-one” are not mentioned in the available literature, pyridine compounds are known to have a broad range of applications in the development of new drugs . Therefore, it is reasonable to expect that this compound could be explored for similar applications in the future.
Propriétés
IUPAC Name |
2-methoxy-1-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFQZGQFRIBTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248668-72-5 |
Source


|
| Record name | 2-methoxy-1-(pyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2799204.png)

![3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2799207.png)


![[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2799212.png)


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)

![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)
![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)

